Bacampicillin

概要

説明

バカンピシリン: は、アンピシリンのプロドラッグとして機能する半合成ペニシリン系抗生物質です。アンピシリンの経口バイオアベイラビリティを向上させ、経口投与時により効果的になるように設計されています。バカンピシリンは体内ですぐに加水分解されてアンピシリンを放出し、アンピシリンが抗菌作用を発揮します。 この化合物は、呼吸器感染症、尿路感染症、皮膚感染症など、さまざまな細菌感染症の治療に使用されます .

準備方法

合成経路と反応条件: バカンピシリンは、アンピシリンのエステル化によって合成されます。このプロセスは、アンピシリンとクロロギ酸エチル、アセトアルデヒドを反応させて混合炭酸エステルを形成することから始まります。 この中間体は、水素と適切な触媒を使用して還元され、バカンピシリンが生成されます .

工業的生産方法: 工業的な設定では、バカンピシリンの生産には、大規模なエステル化と還元プロセスが伴います。反応条件は、最終生成物の収率と純度が高くなるように慎重に制御されています。 結晶化やクロマトグラフィーなどの高度な精製技術の使用は、目的の品質を達成するために一般的です .

化学反応の分析

反応の種類: バカンピシリンは、加水分解、酸化、置換など、いくつかの種類の化学反応を起こします。

一般的な試薬と条件:

加水分解: バカンピシリンは、体内ではエステラーゼによって加水分解され、アンピシリンが放出されます。この反応は生理的条件下で起こります。

酸化: バカンピシリンは、制御された条件下で過酸化水素などの試薬を使用して酸化することができます。

生成される主要な生成物:

加水分解: 主要な生成物はアンピシリンです。

酸化: 酸化は、さまざまな酸化されたバカンピシリン誘導体の形成につながる可能性があります。

科学研究への応用

化学: バカンピシリンは、ペニシリン誘導体の合成と反応性を研究するために研究で使用されています。 これは、特性が向上した新しい抗生物質の開発のためのモデル化合物として役立ちます .

生物学: 生物的研究では、バカンピシリンは、細菌耐性のメカニズムとペニシリン系抗生物質の効果を調査するために使用されます。 これは、細菌がどのように抗生物質と相互作用し、耐性を発達させるかを理解するのに役立ちます .

医学: バカンピシリンは、さまざまな細菌感染症の治療における有効性を評価するために、臨床研究で広く使用されています。 また、投与量のレジメンを最適化するために、その薬物動態と薬力学も研究されています .

産業: 製薬業界では、バカンピシリンは、ペニシリン系抗生物質の品質管理と標準化のための参照化合物として使用されています。 また、新しい製剤やデリバリーシステムの開発にも用いられています .

科学的研究の応用

Pharmacological Properties

Bacampicillin is rapidly hydrolyzed to ampicillin in vivo, allowing it to exert bactericidal effects through the inhibition of cell wall synthesis in susceptible bacteria. It is effective against a range of Gram-positive and Gram-negative organisms, including:

- Gram-positive bacteria : Streptococcus species (including S. pneumoniae and S. faecalis), non-penicillinase-producing staphylococci.

- Gram-negative bacteria : Haemophilus influenzae, Escherichia coli, Neisseria gonorrhoeae, Proteus mirabilis, Salmonella, and Shigella .

Clinical Applications

This compound has been employed in the treatment of various infections, demonstrating effectiveness comparable to that of ampicillin and amoxicillin. Its applications include:

- Upper Respiratory Tract Infections : Effective in treating conditions such as pneumonia, sinusitis, and otitis media.

- Lower Respiratory Tract Infections : Used for bacterial pneumonia and acute exacerbations of chronic bronchitis.

- Skin and Soft Tissue Infections : Treats infections caused by susceptible strains.

- Urinary Tract Infections : Effective against uncomplicated urinary tract infections.

- Acute Gonococcal Urethritis : Demonstrated efficacy in treating this condition .

Comparative Efficacy Studies

Numerous studies have compared this compound with other antibiotics, particularly ampicillin and amoxicillin. Key findings include:

- A study involving 66 hospitalized patients with acute peritonsillitis found that this compound resulted in significantly higher peak serum levels compared to an equimolar dose of ampicillin, with a linear dose-response relationship observed .

- In a controlled trial comparing this compound and amoxicillin for lower respiratory tract infections, both antibiotics showed similar clinical outcomes; however, this compound was associated with fewer gastrointestinal side effects .

Pharmacokinetics

This compound's pharmacokinetic profile is characterized by:

- Absorption : Enhanced absorption from the gastrointestinal tract leads to higher blood concentrations compared to equimolar doses of ampicillin.

- Dosage Regimen : Twice-daily dosing has been shown to be effective, simplifying the treatment regimen compared to four-times-daily dosing required for ampicillin .

Gastrointestinal Tolerability

One significant advantage of this compound over traditional penicillins is its gastrointestinal tolerability. Studies indicate that it results in fewer gastrointestinal side effects, particularly diarrhea, making it a preferable option for patients sensitive to these adverse effects .

作用機序

バカンピシリンは、体内ですぐに加水分解されてアンピシリンを放出することで効果を発揮します。次にアンピシリンは、ペニシリン結合タンパク質(PBP)に結合することによって、細菌細胞壁の合成を阻害します。この結合は、細菌細胞壁の完全性に不可欠なペプチドグリカン鎖の架橋を妨げます。 その結果、細菌細胞壁が弱くなり、細胞溶解と死滅につながります .

類似化合物との比較

類似化合物:

アンピシリン: バカンピシリンは、アンピシリンのプロドラッグであり、アンピシリンの経口バイオアベイラビリティを向上させるように設計されています。

アモキシシリン: 抗菌活性は似ていますが、薬物動態が異なる別のペニシリン誘導体です。

ペニシリンG: バカンピシリンよりも作用範囲の狭い、最初のペニシリン系抗生物質です.

独自性: バカンピシリンの独自性は、アンピシリンに比べて経口バイオアベイラビリティが向上していることです。 これは、経口投与時により効果的で、患者にとってより良い治療効果が得られることを意味します .

生物活性

Bacampicillin is a semisynthetic prodrug of ampicillin, primarily utilized for its bactericidal properties against a variety of bacterial infections. This article delves into the biological activity of this compound, examining its pharmacokinetics, mechanism of action, efficacy against different bacterial strains, and relevant clinical studies.

Overview of this compound

This compound is classified as an aminopenicillin and is designed to enhance the oral bioavailability of ampicillin. Upon administration, this compound is rapidly hydrolyzed in the gastrointestinal tract to yield ampicillin, which is the active form exerting the therapeutic effects. Its structure and pharmacological characteristics position it as a valuable option in treating infections caused by susceptible bacteria.

The primary mechanism through which this compound exerts its antibacterial effects involves the inhibition of bacterial cell wall synthesis. This occurs via:

- Binding to Penicillin-Binding Proteins (PBPs) : this compound binds to PBPs, which are essential for the cross-linking of peptidoglycan layers in bacterial cell walls. This binding disrupts cell wall integrity, leading to cell lysis and death.

- Bactericidal Activity : The drug exhibits time-dependent killing characteristics, meaning its efficacy increases with prolonged exposure to the bacteria.

Pharmacokinetics

This compound demonstrates superior pharmacokinetic properties compared to traditional ampicillin:

- Bioavailability : Approximately 98% following oral administration .

- Absorption : Rapidly absorbed and converted to ampicillin in the intestinal wall .

- Protein Binding : 17-20% bound to plasma proteins .

- Excretion : Primarily eliminated through renal pathways (73%) .

Table 1: Pharmacokinetic Parameters of this compound

| Parameter | Value |

|---|---|

| Oral Bioavailability | 98% |

| Peak Serum Concentration | 8.3 μg/ml |

| Protein Binding | 17-20% |

| Renal Excretion | 73% |

Efficacy Against Bacterial Strains

This compound has demonstrated effectiveness against a range of Gram-positive and Gram-negative bacteria. The following organisms are particularly susceptible:

-

Gram-positive bacteria :

- Streptococcus spp.

- Enterococcus spp.

- Listeria monocytogenes

-

Gram-negative bacteria :

- Haemophilus influenzae

- Escherichia coli

- Proteus mirabilis

- Salmonella spp.

- Shigella spp.

This broad spectrum of activity makes this compound a suitable choice for treating various infections, including respiratory tract infections and skin infections.

Clinical Studies and Case Reports

Several studies have assessed the clinical efficacy of this compound:

-

Pharmacological Study in Acute Peritonsillitis :

A study compared this compound with other antibiotics in treating acute peritonsillitis. Results indicated that this compound provided effective relief from symptoms and reduced bacterial load . -

Randomized Cross-Over Study :

In a study involving healthy volunteers, this compound was found to have a higher peak serum concentration and more uniform absorption compared to ampicillin and pivampicillin. This suggests that this compound may be more effective in achieving therapeutic levels quickly . -

Use in Dental Infections :

A case study highlighted the successful use of this compound in managing acute apical periodontitis, demonstrating its effectiveness in oral infections .

Adverse Effects

While generally well-tolerated, this compound can cause side effects similar to other penicillins, including:

特性

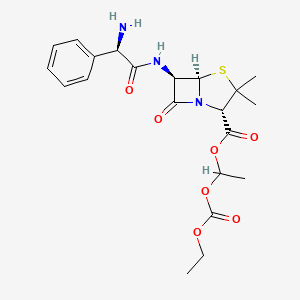

IUPAC Name |

1-ethoxycarbonyloxyethyl (2S,5R,6R)-6-[[(2R)-2-amino-2-phenylacetyl]amino]-3,3-dimethyl-7-oxo-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H27N3O7S/c1-5-29-20(28)31-11(2)30-19(27)15-21(3,4)32-18-14(17(26)24(15)18)23-16(25)13(22)12-9-7-6-8-10-12/h6-11,13-15,18H,5,22H2,1-4H3,(H,23,25)/t11?,13-,14-,15+,18-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PFOLLRNADZZWEX-FFGRCDKISA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)OC(C)OC(=O)C1C(SC2N1C(=O)C2NC(=O)C(C3=CC=CC=C3)N)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCOC(=O)OC(C)OC(=O)[C@H]1C(S[C@H]2N1C(=O)[C@H]2NC(=O)[C@@H](C3=CC=CC=C3)N)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H27N3O7S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

37661-08-8 (mono-hydrochloride) | |

| Record name | Bacampicillin [INN:BAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0050972173 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID2048030 | |

| Record name | Bacampicillin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2048030 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

465.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | Bacampicillin | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0015540 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Solubility |

1.23e-01 g/L | |

| Record name | Bacampicillin | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0015540 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Mechanism of Action |

During absorption from the gastrointestinal tract, bacampicillin is hydrolyzed by esterases present in the intestinal wall. It is microbiologically active as ampicillin, and exerts a bactericidal action through the inhibition of the biosynthesis of cell wall mucopeptides. | |

| Record name | Bacampicillin | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB01602 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

CAS No. |

50972-17-3 | |

| Record name | Bacampicillin | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=50972-17-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Bacampicillin [INN:BAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0050972173 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Bacampicillin | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB01602 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Bacampicillin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2048030 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | BACAMPICILLIN | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/8GM2J22278 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | Bacampicillin | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0015540 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

171-176 | |

| Record name | Bacampicillin | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB01602 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。